molecular formula C17H20O2 B13856568 1-(4-Phenoxyphenyl)pentan-1-ol

1-(4-Phenoxyphenyl)pentan-1-ol

Cat. No.: B13856568
M. Wt: 256.34 g/mol
InChI Key: QRVYRKSNDRWZHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Phenoxyphenyl)pentan-1-ol typically involves the reaction of 4-phenoxybenzaldehyde with a suitable Grignard reagent, such as pentylmagnesium bromide. The reaction proceeds through the formation of an intermediate alcohol, which is then subjected to reduction to yield the final product. The reaction conditions generally include the use of an inert atmosphere, such as nitrogen or argon, and a suitable solvent, such as diethyl ether or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the final product, such as distillation or recrystallization. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Phenoxyphenyl)pentan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents such as bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of 1-(4-Phenoxyphenyl)pentan-1-one.

    Reduction: Formation of 1-(4-Phenoxyphenyl)pentane.

    Substitution: Formation of substituted phenyl derivatives, such as 4-bromo-1-(4-phenoxyphenyl)pentan-1-ol.

Scientific Research Applications

1-(4-Phenoxyphenyl)pentan-1-ol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Phenoxyphenyl)pentan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl group can interact with hydrophobic regions of proteins and membranes, affecting their stability and activity. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Phenoxyphenyl)pentan-1-ol is unique due to the presence of both a phenyl group and a hydroxyl group, which confer distinct chemical and biological properties. The phenyl group enhances its hydrophobicity and potential for aromatic interactions, while the hydroxyl group provides opportunities for hydrogen bonding and reactivity.

Properties

Molecular Formula

C17H20O2

Molecular Weight

256.34 g/mol

IUPAC Name

1-(4-phenoxyphenyl)pentan-1-ol

InChI

InChI=1S/C17H20O2/c1-2-3-9-17(18)14-10-12-16(13-11-14)19-15-7-5-4-6-8-15/h4-8,10-13,17-18H,2-3,9H2,1H3

InChI Key

QRVYRKSNDRWZHC-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C1=CC=C(C=C1)OC2=CC=CC=C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.